molecular formula C32H44O7 B7819968 Ciclesonide

Ciclesonide

Cat. No.: B7819968
M. Wt: 540.7 g/mol
InChI Key: LUKZNWIVRBCLON-UHFFFAOYSA-N
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Description

Ciclesonide is a synthetic steroidal compound. It is known for its complex structure and significant biological activity. This compound is often studied for its potential therapeutic applications, particularly in the fields of endocrinology and oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ciclesonide involves multiple steps, starting from a suitable steroidal precursor. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups at positions 11 and 21 are protected using appropriate protecting groups.

    Formation of the Cyclohexylmethylene Bridge: This involves the reaction of the protected steroid with cyclohexylmethylene chloride under basic conditions.

    Deprotection: The protecting groups are removed to yield the final compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Reactors: Large batch reactors are used to carry out the multi-step synthesis.

    Purification: The final product is purified using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: The compound can participate in substitution reactions, especially at the cyclohexylmethylene bridge.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model molecule to study steroidal synthesis and reactivity. It helps in understanding the behavior of complex steroidal structures under various chemical conditions.

Biology

In biological research, the compound is studied for its interactions with steroid receptors. It serves as a tool to investigate the mechanisms of steroid hormone action and receptor binding.

Medicine

Medically, the compound is explored for its potential therapeutic effects. It has shown promise in the treatment of certain cancers and endocrine disorders due to its ability to modulate hormone activity.

Industry

In the industrial sector, the compound is used in the development of new steroidal drugs. Its unique structure and biological activity make it a valuable lead compound for drug discovery.

Mechanism of Action

The mechanism of action of Ciclesonide involves binding to steroid receptors. This binding triggers a cascade of molecular events that modulate gene expression and cellular activity. The compound primarily targets glucocorticoid and mineralocorticoid receptors, influencing processes such as inflammation, metabolism, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Prednisolone: A synthetic glucocorticoid with anti-inflammatory properties.

    Dexamethasone: Another synthetic glucocorticoid used in the treatment of various inflammatory and autoimmune conditions.

    Betamethasone: Similar to dexamethasone, used for its potent anti-inflammatory effects.

Uniqueness

What sets Ciclesonide apart is its unique cyclohexylmethylene bridge, which imparts distinct chemical and biological properties. This structural feature enhances its stability and receptor binding affinity, making it a promising candidate for further research and development.

Properties

IUPAC Name

[2-(6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoethyl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKZNWIVRBCLON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861359
Record name 2-(8-Cyclohexyl-5-hydroxy-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-oxoethyl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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